1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
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Overview
Description
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a chemical compound with the molecular formula C21H13F3N2O and a molecular weight of 366.34 g/mol . This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a phthalazine moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves several steps. One common synthetic route includes the reaction of 1-phenylphthalazine with 3-(trifluoromethyl)phenol under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The phenyl and phthalazine moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine can be compared with similar compounds such as:
- 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]benzene
- 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]pyridine
- 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]quinoline
These compounds share structural similarities but differ in their chemical and physical properties, leading to variations in their reactivity, stability, and applications.
Properties
IUPAC Name |
1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)15-9-6-10-16(13-15)27-20-18-12-5-4-11-17(18)19(25-26-20)14-7-2-1-3-8-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBICSGFMGSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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